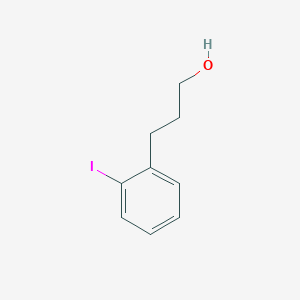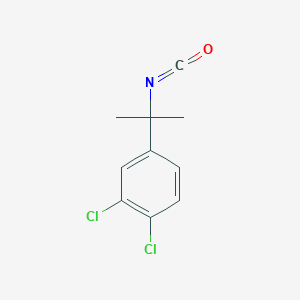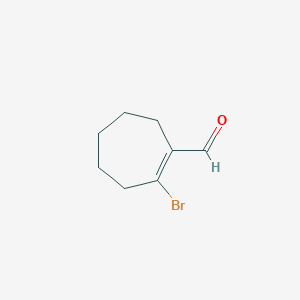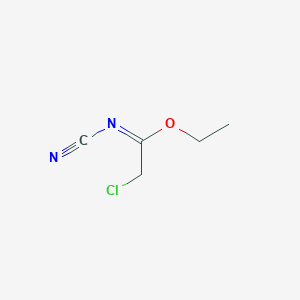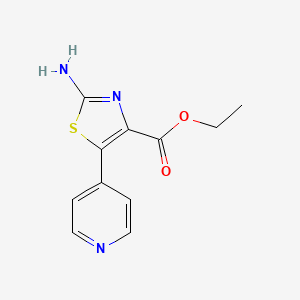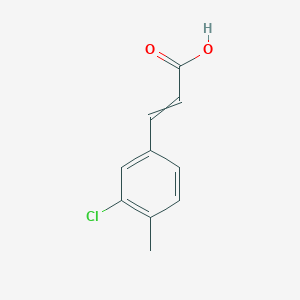
3-(3-chloro-4-methylphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-4-methylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9ClO2 It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)prop-2-enoic acid typically involves the condensation of 3-chloro-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine or piperidine as a base and heating the reaction mixture to facilitate the condensation and subsequent decarboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-chloro-4-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(3-chloro-4-methylphenyl)propanoic acid.
Reduction: Formation of 3-(3-chloro-4-methylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-chloro-4-methylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(3-chloro-4-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-4-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carboxylic acid group.
3-chloro-4-methylphenylamine: Contains an amine group instead of a carboxylic acid group.
Cinnamic acid: The parent compound without the chlorine and methyl substitutions.
Uniqueness
3-(3-chloro-4-methylphenyl)prop-2-enoic acid is unique due to the specific substitutions on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its parent compound, cinnamic acid, and other similar derivatives. These substitutions can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Propriétés
Formule moléculaire |
C10H9ClO2 |
|---|---|
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
3-(3-chloro-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13) |
Clé InChI |
VTCSIQPEKZWNPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C=CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


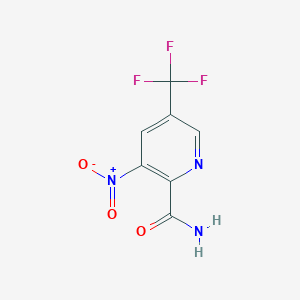

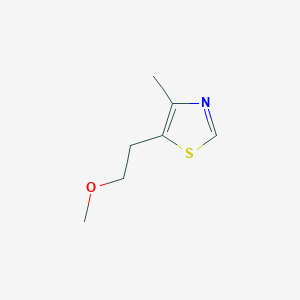


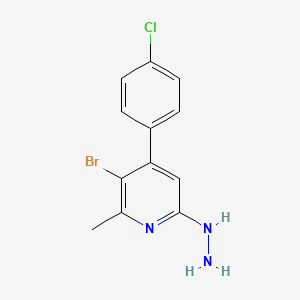
![2-[3-(Dibromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8700176.png)
